molecular formula C17H22N4O2S B2468845 1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea CAS No. 1705310-55-9

1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Cat. No.: B2468845
CAS No.: 1705310-55-9
M. Wt: 346.45
InChI Key: FQHFQYXXPCPOPV-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Piperidine Derivative Formation: The piperidine ring can be introduced by reacting the thiazole derivative with a suitable piperidine precursor.

    Urea Formation: The final step involves the reaction of the piperidine-thiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiourea: Similar structure with a thiourea linkage instead of urea.

    1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}carbamate: Similar structure with a carbamate linkage instead of urea.

Uniqueness

1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-23-15-6-4-14(5-7-15)20-16(22)19-11-13-3-2-9-21(12-13)17-18-8-10-24-17/h4-8,10,13H,2-3,9,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHFQYXXPCPOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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